molecular formula C10H20N2 B14258354 (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine CAS No. 210416-45-8

(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B14258354
CAS No.: 210416-45-8
M. Wt: 168.28 g/mol
InChI Key: ROPYVXBCVYBUPM-RKDXNWHRSA-N
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Description

(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale asymmetric synthesis techniques, including the use of chiral auxiliaries or enzymes to achieve high enantiomeric purity. The process may also include steps such as crystallization or chromatography to separate the desired enantiomer from any by-products or racemic mixtures .

Mechanism of Action

The mechanism by which (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a pentyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

210416-45-8

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C10H20N2/c1-3-4-5-6-9-8(2)7-10(11)12-9/h8-9H,3-7H2,1-2H3,(H2,11,12)/t8-,9-/m1/s1

InChI Key

ROPYVXBCVYBUPM-RKDXNWHRSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](CC(=N1)N)C

Canonical SMILES

CCCCCC1C(CC(=N1)N)C

Origin of Product

United States

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